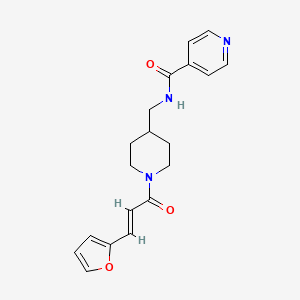
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Structure and Synthesis
The compound features several functional groups, including a furan ring, piperidine moiety, and isonicotinamide structure, which contribute to its diverse biological activities. The general synthetic route includes:
- Formation of the Furan-2-yl Acrylate : Reaction of furan-2-carboxaldehyde with an acrylating agent under basic conditions.
- Synthesis of the Piperidine Intermediate : Derived from 4-piperidone through a series of reactions.
- Coupling Reaction : The furan-2-yl acrylate is coupled with the piperidine intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may modulate receptor activity through ligand-binding interactions, potentially influencing various signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the isonicotinamide moiety suggests possible antibacterial properties, making it a candidate for further investigation in antibiotic development.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Binding to active sites of specific enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity, making these compounds promising candidates for further drug development.
Eigenschaften
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(4-3-17-2-1-13-25-17)22-11-7-15(8-12-22)14-21-19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKPVRWPUSQOT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














